molecular formula C20H28N4O2S B12500027 N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide

N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide

Cat. No.: B12500027
M. Wt: 388.5 g/mol
InChI Key: RWSLPMHGXBNZJT-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-({4-ETHYL-5-[(4-METHOXYPHENYL)METHYL]-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-({4-ETHYL-5-[(4-METHOXYPHENYL)METHYL]-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The subsequent steps involve the introduction of the cyclohexyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step includes the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-({4-ETHYL-5-[(4-METHOXYPHENYL)METHYL]-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-({4-ETHYL-5-[(4-METHOXYPHENYL)METHYL]-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The compound may also modulate receptor activity by binding to specific receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-2-({4-ETHYL-5-[(4-METHYLPHENYL)METHYL]-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • N-CYCLOHEXYL-2-({4-ETHYL-5-[(4-ETHOXYPHENYL)METHYL]-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • N-CYCLOHEXYL-2-({4-ETHYL-5-[(4-PHENOXYMETHYL)METHYL]-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Uniqueness

N-CYCLOHEXYL-2-({4-ETHYL-5-[(4-METHOXYPHENYL)METHYL]-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. The cyclohexyl group also contributes to its stability and lipophilicity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H28N4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-cyclohexyl-2-[[4-ethyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H28N4O2S/c1-3-24-18(13-15-9-11-17(26-2)12-10-15)22-23-20(24)27-14-19(25)21-16-7-5-4-6-8-16/h9-12,16H,3-8,13-14H2,1-2H3,(H,21,25)

InChI Key

RWSLPMHGXBNZJT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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